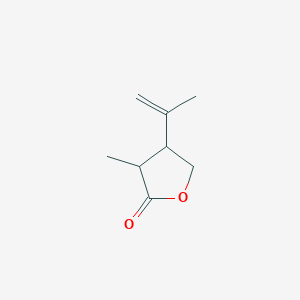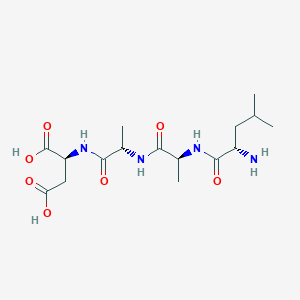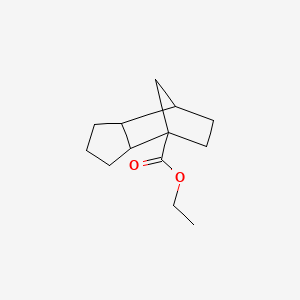
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid is an organic compound with a complex structure that includes a dimethoxymethyl group, a methyl group, and a pent-4-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through a series of reactions involving the addition of functional groups to a pentene derivative.
Introduction of the Dimethoxymethyl Group: This step often involves the use of formaldehyde dimethyl acetal as a reagent under acidic conditions to introduce the dimethoxymethyl group.
Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the dimethoxymethyl group.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved may include enzymatic oxidation or reduction, leading to the formation of biologically active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxymethane: A related compound with a similar dimethoxymethyl group but different overall structure.
Methylal: Another compound with a dimethoxymethyl group, used as a solvent and in organic synthesis.
Uniqueness
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
647844-04-0 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C9H16O4/c1-5-6-9(2,7(10)11)8(12-3)13-4/h5,8H,1,6H2,2-4H3,(H,10,11)/t9-/m0/s1 |
InChI-Schlüssel |
PGGFXHGGCCTANE-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@](CC=C)(C(OC)OC)C(=O)O |
Kanonische SMILES |
CC(CC=C)(C(OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


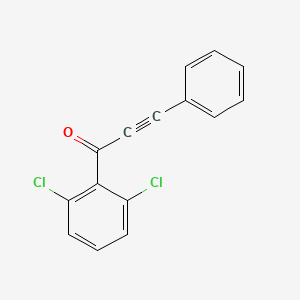

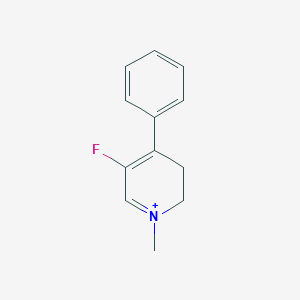

![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
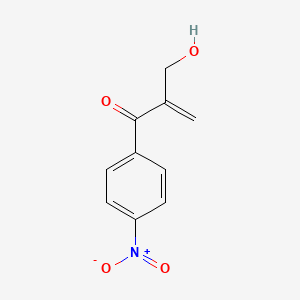
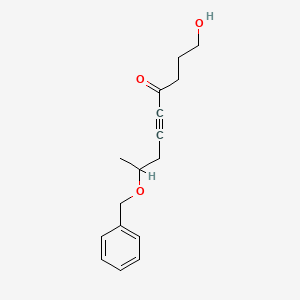
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
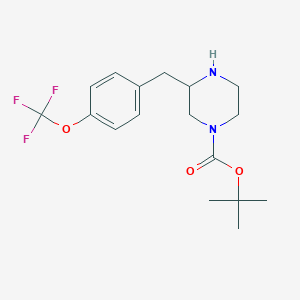
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
